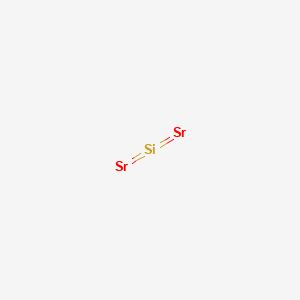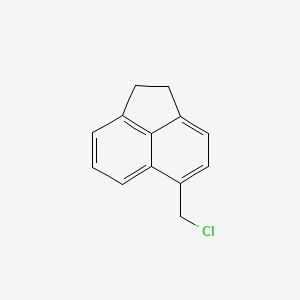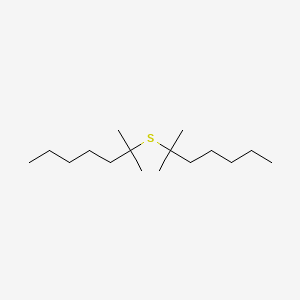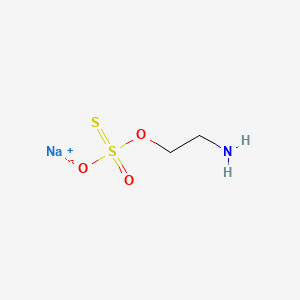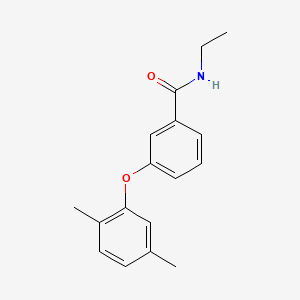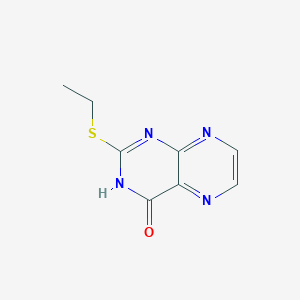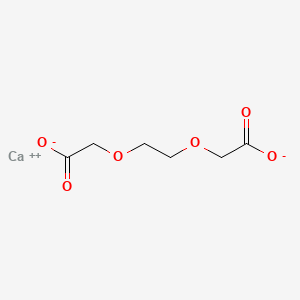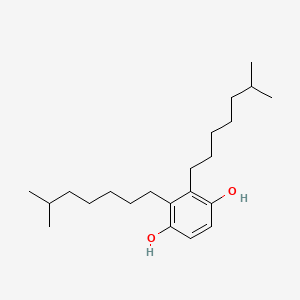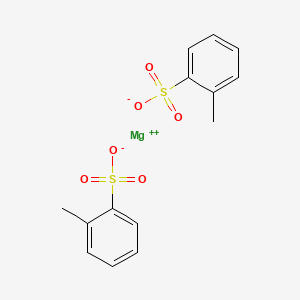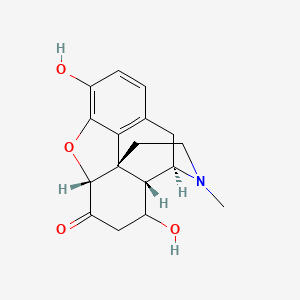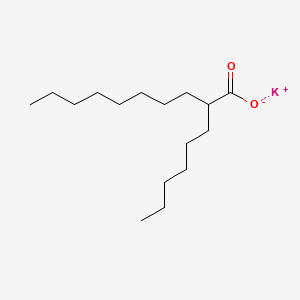
Potassium 2-hexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hexyldecanoate is a chemical compound that belongs to the class of carboxylate salts. It is derived from 2-hexyldecanoic acid, a carboxylic acid with branched carbon chains. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-hexyldecanoate can be synthesized through the neutralization of 2-hexyldecanoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hexyldecanoic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and neutralization, followed by purification techniques like crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylates depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound can be used in the formulation of biological buffers and as a component in cell culture media.
Medicine: this compound is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of potassium 2-hexyldecanoate involves its interaction with biological membranes and proteins. The carboxylate group can form ionic bonds with positively charged amino acids in proteins, affecting their structure and function. Additionally, the hydrophobic tail of the compound can interact with lipid bilayers, altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-hexyldecanoate: Similar in structure but with sodium as the counterion.
Calcium 2-hexyldecanoate: Contains calcium instead of potassium.
Magnesium 2-hexyldecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium 2-hexyldecanoate is unique due to its specific interactions with biological systems and its solubility properties. The potassium ion can influence the compound’s behavior in aqueous solutions and its interactions with other molecules, making it distinct from its sodium, calcium, and magnesium counterparts.
Propiedades
Número CAS |
54439-51-9 |
|---|---|
Fórmula molecular |
C16H31KO2 |
Peso molecular |
294.51 g/mol |
Nombre IUPAC |
potassium;2-hexyldecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
YDHKPQHNLJFGFB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


